5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzo[d]oxazole family. This compound is characterized by its unique structure, which includes a chloro substituent at the 5-position and a methoxybenzyl group at the 3-position. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-chlorobenzoic acid and 4-methoxybenzyl chloride.
Cyclization Reaction: The 2-amino-5-chlorobenzoic acid undergoes a cyclization reaction with 4-methoxybenzyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzo[d]oxazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Chemical Reactions Analysis
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chloro substituent at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form various derivatives.
Scientific Research Applications
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other similar compounds such as:
2-chloro-3-ethylbenzo[d]oxazolium tetrafluoroborate: This compound has a similar benzo[d]oxazole core but differs in the substituents, which can lead to different chemical and biological properties.
2-(3-chloro-4-methoxyphenyl)benzo[d]oxazol-5-amine: This compound also contains a benzo[d]oxazole ring with chloro and methoxy substituents, but the positions of these groups differ, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-3-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-19-12-5-2-10(3-6-12)9-17-13-8-11(16)4-7-14(13)20-15(17)18/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPLOCQZNORTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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